2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGUVEPCGSCFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the acetic acid moiety. One common method involves the reaction of 4-fluorophenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the cyclopropyl group can influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Key Observations:
- Fluorine vs. Trifluoromethoxy Groups : The 4-fluorophenyl group in the target compound offers moderate lipophilicity, while the trifluoromethoxy analog () provides enhanced metabolic stability due to stronger electron-withdrawing effects .
- Functional Group Diversity : The acetic acid moiety enables salt formation (e.g., sodium salts in montelukast), enhancing solubility for oral administration .
Montelukast Sodium
- Activity : Montelukast is a potent cysteinyl leukotriene receptor antagonist used in asthma and allergy treatment. Its cyclopropane-acetic acid moiety is critical for binding to the receptor’s hydrophobic pocket .
- Synthesis : Involves multi-step processes, including cyclopropanation, thioether formation, and salt preparation (e.g., reaction with sodium hydroxide) .
- Stability : Light-sensitive; requires low-actinic glassware for handling .
2-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}acetic Acid
Biological Activity
2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1226193-93-6
- Molecular Formula : C12H13F1O2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of anti-inflammatory and analgesic effects. It is believed to function as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting COX-2 activity. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial for mediating inflammation.
- Analgesic Effects : Studies have demonstrated that the compound can alleviate pain through its anti-inflammatory actions, making it a candidate for pain management therapies.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain types of cancer cell lines. Its mechanism may involve inducing apoptosis in cancer cells and inhibiting tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness Level | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | High | COX-2 inhibition |
| Analgesic | Moderate | Reduction of prostaglandins |
| Anticancer | Emerging | Induction of apoptosis |
Case Study 1: Anti-inflammatory Effects
A study conducted by Hayashi et al. explored the structure-activity relationship (SAR) of various analogues, including this compound. The results indicated that compounds with similar structures exhibited potent COX-2 inhibition, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
